7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Description
Historical Context and Significance of Fused Pyridazine (B1198779) Heterocycles in Medicinal Chemistry Research
The study of fused pyrimidine (B1678525) systems, a class to which fused pyridazines belong, has a long history, dating back to the isolation of uric acid in 1776. nih.gov However, more systematic investigations into these heterocycles began approximately a century later. nih.gov The pyridazine ring itself is endowed with unique physicochemical properties, such as weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, all of which are important for drug-target interactions. chemdad.comgoogle.com
The significance of pyridazine and its fused derivatives in medicinal chemistry has been steadily growing. These structural motifs are of interest due to their potential biological activities, which span a wide spectrum of therapeutic areas. google.com The inclusion of the pyridazine heterocycle in drug candidates can significantly impact their biochemical potency. chemdad.com Recently, the first drugs incorporating a pyridazine ring, the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, received FDA approval, underscoring the therapeutic relevance of this heterocyclic system. chemdad.com This has further solidified the importance of fused pyridazine heterocycles as a key area of research in the quest for new and effective medicines.
Structural Features of the Imidazo[1,2-b]pyridazine (B131497) Core and its Derivatives
The core structure of imidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system where an imidazole (B134444) ring is fused to a pyridazine ring, with a nitrogen atom being shared between the two rings. sinfoobiotech.com This fusion results in a planar structure with a unique distribution of electrons and potential for various chemical modifications.
Derivatives of the imidazo[1,2-b]pyridazine core can be synthesized through various methods, including the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov The scaffold allows for functionalization at multiple positions, enabling the synthesis of a diverse library of analogues with tailored properties. For instance, substitutions can be made on both the imidazole and pyridazine rings, allowing for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. The ability to form intramolecular hydrogen bonds in certain derivatives can enforce a rigid conformation, which can be beneficial for potent inhibition of biological targets. researchgate.netresearchgate.net
| Property | Description |
| Core Structure | Fused imidazole and pyridazine rings with a shared nitrogen atom. sinfoobiotech.com |
| Basicity | Generally characterized by weak basicity. chemdad.com |
| Dipole Moment | Possesses a high dipole moment. chemdad.com |
| Hydrogen Bonding | Acts as a robust hydrogen bond acceptor. chemdad.com |
| Functionalization | Amenable to substitution at various positions on both rings. nih.gov |
Overview of Research Interests and Potential Applications of Imidazo[1,2-b]pyridazine Analogs
The imidazo[1,2-b]pyridazine scaffold is a versatile platform that has been explored for a wide range of therapeutic applications. chemsigma.com The interest in this class of compounds has been significantly bolstered by the success of ponatinib, a multi-targeted tyrosine kinase inhibitor that contains the imidazo[1,2-b]pyridazine core and is used in the treatment of chronic myeloid leukemia. researchgate.netchemsigma.com
Research has shown that derivatives of this scaffold exhibit a broad spectrum of biological activities. researchgate.net These include potential applications as:
Anticancer agents: Many imidazo[1,2-b]pyridazine derivatives have been investigated for their potential to inhibit various kinases involved in cancer progression, such as c-Met and VEGFR2. researchgate.net
Anti-inflammatory agents: The scaffold has been utilized in the development of inhibitors for targets like Tyk2, which is involved in autoimmune and inflammatory diseases. mdpi.com
Antiparasitic agents: Certain derivatives have shown activity against parasites such as Toxoplasma gondii and kinetoplastids responsible for diseases like leishmaniasis and sleeping sickness. google.com
Neurological agents: The scaffold has been explored for its potential in treating neurological disorders, including its use as ligands for β-amyloid plaques in Alzheimer's disease. nih.govchemsigma.com
Other therapeutic areas: Research has also extended to their potential as antibacterial, antiviral, and antineuropathic agents. chemsigma.com
The wide range of biological activities associated with imidazo[1,2-b]pyridazine derivatives highlights the scaffold's importance and continues to drive research into new and more potent analogues. researchgate.net
| Therapeutic Area | Example Target/Application |
| Oncology | Kinase inhibitors (e.g., ponatinib, c-Met, VEGFR2). researchgate.netchemsigma.com |
| Inflammation & Autoimmunity | Tyk2 JH2 inhibitors. mdpi.com |
| Infectious Diseases | Antiparasitic (e.g., Toxoplasma gondii, Leishmania). google.com |
| Neurology | Ligands for β-amyloid plaques (Alzheimer's disease). nih.gov |
| Various | Antibacterial, antiviral, antineuropathic. chemsigma.com |
Specific Research Focus on 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid within the Broader Imidazo[1,2-b]pyridazine Chemical Space
Within the extensive chemical space of imidazo[1,2-b]pyridazine derivatives, This compound represents a specific, functionalized analogue. This compound is characterized by a chlorine atom at the 7-position and a carboxylic acid group at the 2-position of the imidazo[1,2-b]pyridazine core.
While extensive, dedicated research publications on the specific biological activities of this compound are not prevalent in publicly accessible literature, its structure suggests its primary role as a chemical intermediate or a building block in the synthesis of more complex molecules. The presence of the carboxylic acid and the chloro substituent provides reactive handles for further chemical modifications through various coupling reactions.
The carboxylic acid group can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, allowing for the introduction of diverse substituents to explore structure-activity relationships. The chlorine atom can also be a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic possibilities. Therefore, the research focus on this particular compound is likely centered on its utility in synthetic and medicinal chemistry as a starting material for the creation of novel imidazo[1,2-b]pyridazine derivatives with potential therapeutic applications. Its availability from commercial suppliers supports its use in research and development. nih.govmdpi.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 339528-39-1 | C7H4ClN3O2 | 197.58 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-6-10-5(7(12)13)3-11(6)9-2-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVAHSFDKQMSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672200 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339528-39-1 | |
| Record name | 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fused imidazo[1,2-b]pyridazine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern transition-metal-catalyzed methods and green chemistry protocols.
A foundational and widely employed method for synthesizing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone, such as an α-bromoketone. nih.govresearchgate.net This reaction proceeds via an initial alkylation of the pyridazine (B1198779) ring nitrogen, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.
The success and yield of this condensation are often enhanced by the presence of a halogen substituent on the pyridazine ring. nih.gov In the case of 3-aminopyridazine, the ring nitrogen atom that is not adjacent to the amino group possesses higher nucleophilicity. Consequently, alkylation by the α-haloketone preferentially occurs at this site, facilitating the desired cyclization pathway. nih.gov The reaction is typically conducted under mild basic conditions, using reagents like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. nih.gov
Table 1: Examples of Classical Condensation for Imidazo[1,2-b]pyridazine Synthesis
| Pyridazine Precursor | Alpha-Haloketone | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | 1-Bromoacetone | NaHCO₃ | Ethanol | 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Good | umich.edu |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | - | DMF | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71% | umich.edu |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | - | DME | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% | mdpi.com |
Modern organic synthesis has introduced several transition-metal-catalyzed routes for the construction of the imidazo[1,2-b]pyridazine core, offering alternative pathways that can provide access to diverse derivatives from readily available precursors. researchgate.net Catalysts based on palladium and copper are prominent in these strategies. researchgate.netbeilstein-journals.org
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been utilized in intramolecular N-arylation reactions to form the heterocyclic product. researchgate.net For instance, a tandem Pd-catalyzed amination process can be used to couple a substituted aminopyridazine with a halo-pyridine, leading to a subsequent intramolecular cyclization to form a more complex fused system containing the imidazo[1,2-b]pyridazine core. researchgate.net
Copper-catalyzed protocols have also been developed. These methods can involve a three-component domino reaction of an aldehyde, a 2-aminopyridine (B139424) (or aminopyridazine), and a terminal alkyne, catalyzed by a copper(I) salt to assemble the imidazo-heterocycle. beilstein-journals.org These metal-catalyzed approaches expand the toolkit for chemists, enabling the construction of the scaffold under various conditions and with different substitution patterns. researchgate.net
In line with the principles of green chemistry, significant efforts have been directed toward developing one-pot and environmentally benign syntheses of imidazo[1,2-b]pyridazines. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents. rsc.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example of a multicomponent, one-pot synthesis. researchgate.net This reaction involves the combination of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide in an acid-catalyzed process to efficiently construct the substituted imidazo[1,2-b]pyridazine scaffold. researchgate.net
Further advancements in green synthesis include the use of alternative energy sources and sustainable solvents:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times significantly. For instance, the microwave-assisted ammonolysis of 3,6-dichloropyridazine (B152260) to 3-amino-6-chloropyridazine, a key precursor, can reduce the reaction time from 17 hours to just 30 minutes. finechemicals.com.cn The GBB reaction can also be efficiently performed under microwave heating. mdpi.com
Ultrasound Irradiation: Ultrasound has been utilized as an efficient and green technique for preparing 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives. nih.gov
Green Solvents: Researchers have explored the use of sustainable solvents to replace traditional volatile organic compounds. Reactions have been successfully carried out in green solvents like eucalyptol (B1671775) or under aqueous conditions, minimizing environmental impact. rsc.orgresearchgate.netacs.org
Table 2: Comparison of Green Synthetic Approaches
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | One-pot, three-component reaction | High efficiency, rapid assembly of complex molecules | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Drastically reduced reaction times, improved yields | finechemicals.com.cnnih.gov |
| Aqueous Synthesis | Reactions performed in water | Environmentally friendly, safe, often fast reaction rates | rsc.org |
| Ultrasound Irradiation | Use of ultrasonic waves | Energy efficiency, cost-effective | nih.gov |
Regioselectivity, or the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted imidazo[1,2-b]pyridazines. The orientation of the final product is determined by which of the two nitrogen atoms in the 3-aminopyridazine ring participates in the initial nucleophilic attack.
As mentioned previously, in an unsubstituted 3-aminopyridazine, the N1 nitrogen is the most nucleophilic site. nih.gov Alkylation at this position, followed by cyclization involving the exocyclic amino group, leads to the formation of the desired imidazo[1,2-b]pyridazine isomer. The presence of substituents on the pyridazine ring can further influence this selectivity by altering the electronic properties of the nitrogen atoms. For example, the presence of a halogen at the 6-position is known to promote the successful formation of the imidazo[1,2-b]pyridazine ring in good yields by directing the alkylation to the N1 position. nih.gov Careful selection of precursors and reaction conditions is therefore essential to ensure the synthesis of the correct regioisomer.
Functional Group Transformations and Derivatization Strategies of 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Once the core scaffold is synthesized, further chemical modifications can be made. The carboxylic acid group at the 2-position of this compound is a versatile functional handle for introducing a variety of substituents through standard organic transformations.
The carboxylic acid moiety (-COOH) is readily converted into esters and amides, which are common functional groups in biologically active molecules.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most commonly the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com
Amidation: The formation of an amide bond from the carboxylic acid and an amine requires the activation of the carboxylic acid. This is because amines are basic, and a direct reaction would result in an acid-base neutralization to form a salt. A wide variety of coupling agents have been developed to facilitate this transformation under mild conditions. lookchemmall.comsci-hub.se These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, allowing for nucleophilic attack by the amine.
Table 3: Common Coupling Agents for Amidation
| Coupling Agent Class | Examples | General Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, effective for peptide synthesis. | sci-hub.se |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High reactivity, good for hindered substrates. | sci-hub.se |
| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Very efficient, fast reaction times, commonly used in solid-phase synthesis. | sci-hub.se |
| Organophosphorus Reagents | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Efficient and selective coupling agents. | lookchemmall.com |
The condensation of a closely related heterocyclic system, pyrazine-2-carboxylic acid chlorides, with various anilines demonstrates the feasibility of forming amide derivatives from such scaffolds. researchgate.netmdpi.com Similarly, this compound can be converted to its corresponding acyl chloride and subsequently reacted with an amine, or directly coupled using one of the many available reagents to yield a diverse library of amides.
Nucleophilic Aromatic Substitution at the C7-Chlorine Position
The chlorine atom at the C7 position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction for introducing a variety of functional groups. The electron-deficient nature of the pyridazine ring facilitates this reaction. Generally, SNAr reactions on chloro-substituted pyridazine and related heterocyclic systems proceed by an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. nih.gov
The reactivity of the C7-chloro group allows for its displacement by a range of nucleophiles, including amines, alkoxides, and thiolates. This versatility is crucial for the synthesis of new derivatives with modified properties. For instance, the reaction with various amines can introduce diverse side chains, potentially influencing the molecule's biological activity and physicochemical properties. Similarly, substitution with alkoxides or thiolates can yield ether or thioether derivatives, respectively.
While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of chloro-substituted imidazo[1,2-b]pyridazines suggests that these transformations are feasible. For example, the amination of related 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives has been successfully achieved. researchgate.net These reactions often require elevated temperatures and sometimes the use of a base to facilitate the reaction. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Substituted Imidazo[1,2-b]pyridazines
| Nucleophile | Reagents and Conditions | Product Type |
| Alkylamines | Amine, CsF, BnNEt3Cl, DMSO, 100 °C | 7-Alkylamino-imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Anilines | Aniline, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 7-Arylamino-imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Alkoxides | Sodium Alkoxide, Alcohol, Heat | 7-Alkoxy-imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Thiolates | Sodium Thiolate, Solvent (e.g., DMF), Heat | 7-Thioalkyl-imidazo[1,2-b]pyridazine-2-carboxylic acid |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Imidazo[1,2-b]pyridazine Ring Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including the imidazo[1,2-b]pyridazine system. mdpi.com
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for creating new C-C bonds. scielo.brnih.govresearchgate.net For this compound, the C7-chloro position can serve as the electrophilic partner, reacting with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. These reactions typically employ a palladium(0) catalyst, such as Pd(PPh3)4 or a combination of a Pd(II) source and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium phosphate. scielo.brnih.govresearchgate.net
The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by a copper(I) salt, allows for the introduction of alkynyl moieties at the C7 position of the imidazo[1,2-b]pyridazine core. The resulting alkynes are valuable intermediates that can be further transformed into other functional groups.
Table 2: Overview of Cross-Coupling Reactions on Halogenated Imidazo[1,2-b]pyridazines
| Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(PPh3)4, Na2CO3 | DME/Water, Reflux | 7-Aryl/Heteroaryl-imidazo[1,2-b]pyridazine-2-carboxylic acid |
| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Et3N | DMF, Heat | 7-Alkynyl-imidazo[1,2-b]pyridazine-2-carboxylic acid |
Modification and Introduction of Substituents at C2, C3, C6, C7, and C8 Positions
The imidazo[1,2-b]pyridazine ring system offers multiple sites for the introduction and modification of substituents, allowing for a systematic exploration of the structure-activity relationship of its derivatives.
C2 Position : The carboxylic acid group at the C2 position is a key functional handle. It can be converted into a variety of derivatives, such as esters, amides, and nitriles, using standard organic transformations. For example, esterification can be achieved by reaction with an alcohol under acidic conditions, while amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like HATU or by conversion to the acid chloride) followed by reaction with an amine. umich.edu
C3 Position : The C3 position of the imidazole ring is susceptible to electrophilic substitution, such as halogenation. researchgate.net For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS). The resulting 3-halo derivative can then serve as a handle for further functionalization through cross-coupling reactions.
C6 and C8 Positions : The pyridazine ring can also be functionalized. While the starting material is substituted at C7, modifications at C6 and C8 on related imidazo[1,2-b]pyridazine scaffolds have been reported. These positions can be targeted for C-H activation/functionalization or through multi-step synthetic sequences starting from appropriately substituted pyridazine precursors. mdpi.comresearchgate.net
C7 Position : As discussed, the C7-chloro group is a prime site for nucleophilic substitution and cross-coupling reactions.
The ability to selectively modify these positions allows for the creation of a diverse library of compounds based on the this compound core.
Synthesis of Novel Analogues and Hybrid Structures
The synthetic versatility of this compound makes it an attractive building block for the creation of novel analogues and hybrid molecules. Hybrid molecules, which combine two or more pharmacophores in a single entity, are a promising strategy in drug discovery to address complex diseases or overcome drug resistance.
For instance, the 7-amino derivatives obtained from nucleophilic substitution can be further acylated or alkylated to introduce new functionalities. The C2-carboxylic acid can be coupled with other biologically active molecules containing a free amino group to form amide-linked hybrids.
A notable strategy involves the synthesis of hybrid molecules incorporating the 7-chloro-4-aminoquinoline scaffold, a key component of several antimalarial drugs like chloroquine. nih.govresearchgate.netnih.gov By linking the imidazo[1,2-b]pyridazine moiety to such a scaffold, it may be possible to develop new compounds with enhanced or novel biological activities. The synthesis of such hybrids can be achieved through various linker strategies, often involving the functional groups at the C2 and C7 positions of the imidazo[1,2-b]pyridazine core.
The exploration of these synthetic pathways can lead to the discovery of new chemical entities with potential applications in various therapeutic areas.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Confirmation
While specific experimental spectra for 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid are not publicly documented in the reviewed literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on the chemical structure and general principles of NMR spectroscopy. youtube.com
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to its acidic nature and hydrogen bonding. nih.gov The protons on the imidazopyridazine core would appear in the aromatic region (typically 7-9 ppm). The proton at position 3 (H-3) would likely be a singlet, while the protons at positions 6 (H-6) and 8 (H-8) would appear as doublets due to coupling with each other.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found in the 160-180 ppm region. nih.gov The remaining carbon atoms of the heterocyclic rings would resonate at chemical shifts indicative of their electronic environment, influenced by the nitrogen atoms and the electron-withdrawing chloro substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| COOH | 10.0 - 13.0 | Broad Singlet |
| H-3 | 8.0 - 8.5 | Singlet |
| H-8 | 8.0 - 8.5 | Doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 160 - 180 |
| C-2 | 140 - 150 |
| C-3 | 115 - 125 |
| C-6 | 120 - 130 |
| C-7 | 135 - 145 |
| C-8 | 115 - 125 |
Note: The chemical shift values in the tables are estimations based on general principles and data for related structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Elucidating Connectivity and Substitution Patterns
To unambiguously assign the proton and carbon signals and to confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are essential. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a cross-peak between the signals for H-6 and H-8 would be expected, confirming their adjacent positions on the pyridazine (B1198779) ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would allow for the direct assignment of each protonated carbon in the structure (C-3, C-6, and C-8) by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For instance, the H-3 proton would show a correlation to the C-2 and C-8a carbons, while the carboxylic acid proton might show a correlation to the C-2 carbon, confirming the position of the substituent. youtube.comnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (molecular formula C₇H₄ClN₃O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak). Analysis of related imidazo[1,2-b]pyridazine (B131497) structures has demonstrated the utility of HRMS in confirming their calculated molecular formulas. mdpi.com
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄ClN₃O₂ |
| Calculated Exact Mass [M+H]⁺ | 198.0065 |
Note: The calculated exact mass values are based on the molecular formula. Experimental data is required for confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is routinely used to assess the purity of a synthesized compound and to analyze reaction mixtures. amazonaws.com An LC-MS analysis of a sample of this compound would involve passing the sample through an HPLC column to separate it from any impurities or starting materials. The eluent from the column is then directed into the mass spectrometer, which provides the molecular weight of the target compound, confirming its presence and allowing for an estimation of its purity based on the relative peak areas in the chromatogram. nih.govsemanticscholar.org
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry
For related heterocyclic systems, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives, single-crystal X-ray diffraction has been successfully employed to elucidate their planar conformation and packing in the crystal lattice. nih.gov In a typical analysis, a suitable single crystal of the compound is grown, often through slow evaporation of a solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The crystal structure of a related pyridazino[4,5-b]indole derivative was solved and refined using direct methods, crystallizing in a triclinic crystal system. mdpi.com Similarly, analysis of a new pyrrolo[1,2-b]pyridazine derivative revealed a monoclinic crystal system. nih.govresearchgate.net Such studies provide precise molecular parameters and insights into intermolecular interactions like π-π stacking, which are crucial for understanding the material's properties. nih.gov
Table 1: Representative Crystallographic Data for a Related Fused Pyridazine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Volume (ų) | 1126.96(3) |
| Z | 4 |
Data is for 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine and is presented for illustrative purposes. nih.govresearchgate.net
Crystallographic Analysis of Ligand-Protein Complexes for Binding Mode Elucidation
Understanding how a molecule interacts with its biological target is fundamental in medicinal chemistry. X-ray crystallography of a ligand-protein complex provides an atomic-level snapshot of this interaction, revealing the binding mode, orientation, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and coordination bonds.
In studies of related compounds, such as ruthenium complexes with pyridazine carboxylic acid, X-ray diffraction has been used to confirm the coordination of the ligand to the metal center. mdpi.com For instance, the analysis of one such complex showed the ligand binding to the ruthenium ion in a bidentate fashion through a nitrogen atom of the pyridazine ring and one of the carboxylate oxygen atoms. mdpi.com This detailed structural information is invaluable for structure-based drug design and for understanding the mechanism of action.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques provide further insight into the molecular structure and electronic properties of this compound by probing the vibrational and electronic transitions within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds within the molecule.
The IR spectrum of a carboxylic acid is characterized by several key absorption bands. A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band, typically in the range of 1700-1725 cm⁻¹. hilarispublisher.com For a related phenothiazine (B1677639) carboxylic acid, this C=O stretch was observed at 1730 cm⁻¹. lew.ro
In addition to the carboxylic acid functional group, the IR spectrum of this compound would also be expected to show characteristic absorptions for the C=N and C=C stretching vibrations within the fused aromatic ring system, typically in the 1400-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong, sharp) |
| Aromatic Rings | C=N, C=C stretches | 1400-1600 |
| Chloroalkane | C-Cl stretch | 600-800 |
Data is based on typical values for the respective functional groups. mdpi.comhilarispublisher.comlew.ro
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption and the intensities of the absorption bands are characteristic of the molecule's chromophore, the part of the molecule that absorbs light.
The fused aromatic ring system of this compound constitutes a significant chromophore. One would expect to observe intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic system. mdpi.com For related ruthenium complexes with pyridazine-3-carboxylic acid, intense intraligand π→π* and n→π* transitions were observed in the 200–310 nm range. mdpi.com Similar transitions are expected for the title compound. The presence of the chlorine atom and the carboxylic acid group may cause shifts in the absorption maxima compared to the parent imidazo[1,2-b]pyridazine.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridazine-3-carboxylic acid |
| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine |
| Pyridazino[4,5-b]indole |
| Phenothiazine carboxylic acid |
Structure Activity Relationship Sar Studies
The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a privileged structure in medicinal chemistry, leading to a resurgence in the exploration of its derivatives for various therapeutic applications. researchgate.netnih.gov Extensive structure-activity relationship (SAR) studies have been crucial in optimizing compounds based on this core for enhanced efficacy and pharmacokinetic profiles. researchgate.netnih.gov
Influence of the Carboxylic Acid Group at C2 on Target Interactions
The carboxylic acid group is a pivotal functional group in many pharmaceutically active compounds, largely due to its capacity for forming strong hydrogen bonds and ionic interactions. researchgate.net In the context of the imidazo[1,2-b]pyridazine scaffold, the carboxylic acid at the C2 position is critical for molecular recognition and binding to target proteins. This group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in a receptor or enzyme active site.
Studies on related pyridazine (B1198779) carboxylic acids have shown that the carboxylate group, in conjunction with a nearby nitrogen atom of the pyridazine ring, can engage in bidentate binding to metal ions, a mode of interaction that could be relevant for metalloenzymes. mdpi.com While the carboxylic acid can be crucial for activity, its presence is sometimes associated with poor pharmacokinetic properties, such as low cell permeability. researchgate.net
In contrast, other research on imidazo[1,2-b]pyridazines has explored different substituents at the C2 position. For instance, in a series of compounds designed as ligands for β-amyloid plaques, a 2-(4′-Dimethylaminophenyl) group was found to be a requirement for desirable binding affinities, highlighting that the optimal substituent at C2 is highly dependent on the specific biological target. nih.govnih.gov
Role of the Chlorine Atom at C7 on Molecular Recognition and Activity
The chlorine atom at the C7 position of the imidazo[1,2-b]pyridazine ring plays a significant role in modulating the compound's physicochemical properties and its interaction with biological targets. Halogen atoms, like chlorine, are often introduced to fill small hydrophobic pockets within a binding site, thereby increasing ligand affinity. The chlorine substituent increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
While specific SAR studies on the C7 position are not extensively detailed, research on halogenated analogues, such as 6-chloro-substituted imidazo[1,2-b]pyridazines, provides insight. The presence of a chlorine atom on the pyridazine ring is a common feature in many synthetic precursors, facilitating further chemical modifications via nucleophilic aromatic substitution reactions. nih.govresearchgate.net For example, the development of a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine for antikinetoplastid activity underscores the utility of a chlorinated scaffold, although the compound's efficacy was ultimately hampered by poor solubility. mdpi.com The precise position of the halogen can fine-tune the electronic properties of the heterocyclic system and provide a vector for optimizing selectivity and potency.
Impact of Substitutions at C3, C6, C7, and C8 on Potency and Selectivity
Modifications at various positions of the imidazo[1,2-b]pyridazine core have been systematically explored to optimize biological activity against a range of targets, including kinases and pathogenic fungi. nih.govnih.gov
C3 Position: This position has been a key focus for optimization. In the development of Tyrosine kinase 2 (Tyk2) JH2 inhibitors, the introduction of various amide side chains at C3 led to highly potent and selective compounds. nih.govnih.gov The C3 amide carbonyl was found to form crucial hydrogen bonds with active site residues. researchgate.net
C6 Position: The C6 position is highly amenable to substitution, significantly influencing potency and selectivity. In ligands for β-amyloid plaques, substituting the 6-position with groups like methylthio showed higher affinity than a methoxyl group. nih.gov For antifungal agents, SAR analysis revealed that substituents on the pyridazine ring, including C6, significantly affect activity. nih.gov Similarly, in Tyk2 inhibitors, large 6-anilino and 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) groups have been shown to confer potent activity and improved metabolic stability. nih.govnih.gov
C8 Position: While less commonly modified, the C8 position can also influence target engagement. In a co-crystal structure of a Tyk2 JH2 inhibitor, the C8 position is involved in the hinge-binding region, with a methylamino group forming a hydrogen bond with the backbone carbonyl of Val690. researchgate.net
The following table summarizes key SAR findings at these positions for different biological targets.
SAR Findings for Imidazo[1,2-b]pyridazine Derivatives
| Position | Target/Activity | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|---|
| C3 | Tyk2 JH2 Inhibition | Amide side chains (e.g., N-cyclopropyl amide) | Essential for potency; forms key H-bonds. | nih.govnih.gov |
| C6 | β-Amyloid Plaque Binding | Methylthio (-SMe) | Higher affinity compared to Methoxy (-OMe). | nih.gov |
| C6 | Tyk2 JH2 Inhibition | (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino | Dramatically improved metabolic stability and potency. | nih.gov |
| C6 | Antifungal | Various substituted aryl groups | Significantly affects antifungal potency. | nih.gov |
| C8 | Tyk2 JH2 Inhibition | Methylamino (-NHMe) | Forms crucial hydrogen bond in the hinge region. | researchgate.net |
Bioisosteric Modifications and Their Effects on Activity Profiles
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize physicochemical properties, improve potency, and reduce toxicity while retaining the desired biological activity. openaccessjournals.comacs.org This approach has been applied to the imidazo[1,2-b]pyridazine scaffold and its key functional groups.
The carboxylic acid at C2 is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other acidic heterocycles like 1,2,4-oxadiazol-5(4H)-ones. researchgate.netresearchgate.net These groups often mimic the acidic and hydrogen-bonding properties of the carboxylic acid but can offer advantages such as improved metabolic stability or better cell permeability. openaccessjournals.comnih.gov For example, the replacement of a carboxylate with a tetrazole is a well-known strategy that can improve the pharmacokinetic profile of a drug candidate. researchgate.net
Scaffold hopping, another form of bioisosteric modification, has also been employed. The imidazo[1,2-b]pyridazine core itself can be considered an isostere of other scaffolds like imidazo[1,2-a]pyridine (B132010) or purines. mdpi.comresearchgate.net Shifting from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine by replacing a carbon atom with a nitrogen atom can alter the molecule's electronic distribution, solubility, and metabolic profile, leading to a different SAR and potentially improved drug-like properties. mdpi.comresearchgate.net
Conformational Analysis and Geometrical Requirements for Biological Interactions
The three-dimensional shape and conformational flexibility of a molecule are paramount for its ability to bind effectively and selectively to a biological target.
Impact of Molecular Conformation on Receptor Binding and Enzyme Inhibition
The imidazo[1,2-b]pyridazine core is an essentially planar bicyclic system. This planarity is often a key feature for insertion into the typically flat, aromatic-rich adenosine (B11128) triphosphate (ATP) binding sites of kinases. nih.gov Co-crystal structures of imidazo[1,2-b]pyridazine-based inhibitors bound to kinases have confirmed this. For instance, an inhibitor bound to Haspin kinase adopted a planar conformation, which positioned an attached indazole moiety for optimal hydrogen bonding with the kinase hinge region. nih.gov
Furthermore, medicinal chemists can introduce substituents that form intramolecular hydrogen bonds to lock the molecule into a more rigid, bioactive conformation. This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in potency. nih.gov The orientation of side chains relative to the core is critical; in Tyk2 inhibitors, the C3 amide side chain and the large C6 substituent are oriented in a specific manner to engage with distinct pockets of the enzyme's pseudokinase domain, ensuring both high affinity and selectivity. researchgate.net Molecular modeling and structural biology are therefore indispensable tools for understanding and optimizing these geometrical requirements for potent and selective biological interactions. nih.govnih.gov
Significance of Stereochemistry (e.g., E/Z Isomerism) in Biological Activity
While specific stereochemical studies on 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid are not extensively documented in publicly available research, the broader class of imidazo[1,2-b]pyridazine derivatives has been the subject of investigations where stereochemistry plays a crucial role in biological activity. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors, which are themselves chiral.
A pertinent example can be found in the development of imidazo[1,2-b]pyridazine-based inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. In a study focused on identifying potent and selective Tyk2 JH2 inhibitors, researchers explored the impact of stereochemistry on a substituent attached to the core scaffold. nih.gov
The introduction of a 2-fluorocyclopropyl group at a key position in the molecule led to the investigation of its different stereoisomers. It was discovered that the enantiomeric form, specifically the (1R,2S)-2-fluorocyclopropyl group, resulted in a significant enhancement of the inhibitory activity against Tyk2 JH2. nih.gov This specific stereoisomer improved the binding affinity by a factor of four compared to its counterparts. This enhancement in enzymatic potency translated directly to improved cellular and whole-blood activities, highlighting the critical nature of selecting the correct stereoisomer for optimal therapeutic effect.
The table below illustrates the impact of stereochemistry on the biological activity of these Tyk2 JH2 inhibitors.
| Compound | Substituent Stereochemistry | Tyk2 JH2 Binding Affinity (Ki, nM) |
| Analog 1 | Racemic 2-fluorocyclopropyl | 0.344 |
| Inhibitor 6 | (1R,2S)-2-fluorocyclopropyl | 0.086 |
This table provides an illustrative example of the significance of stereochemistry in a related series of compounds, as specific data for this compound was not available.
Ligand Efficiency and Lipophilic Efficiency in Structure-Based Optimization
In the contemporary drug discovery landscape, the optimization of lead compounds into viable drug candidates involves a multi-parameter approach. Beyond simple potency, metrics such as ligand efficiency (LE) and lipophilic efficiency (LLE) have become indispensable tools for medicinal chemists. These metrics help in guiding the selection and optimization of fragments and lead compounds in a more rational manner, ensuring that the final molecule possesses a balanced profile of potency, physicochemical properties, and pharmacokinetics.
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:
LE = (1.37/N) * pIC50
where N is the number of heavy atoms and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity, typically measured as logP or logD. The formula for LLE is:
LLE = pIC50 - logP
A higher LLE is indicative of a compound that achieves its potency without excessive lipophilicity. This is a critical parameter, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.
Consider a hypothetical optimization scenario for a series of imidazo[1,2-b]pyridazine-based kinase inhibitors, as illustrated in the table below.
| Compound | pIC50 | Heavy Atoms (N) | logP | LE | LLE |
| Fragment A | 5.0 | 15 | 0.46 | 3.0 | 2.0 |
| Lead B | 7.0 | 25 | 0.38 | 4.0 | 3.0 |
| Optimized C | 8.5 | 30 | 0.39 | 4.5 | 4.0 |
This table presents a hypothetical data set to illustrate the application of LE and LLE in the optimization of imidazo[1,2-b]pyridazine derivatives.
In this example, the initial "Fragment A" has a modest potency and LE. Through structure-based optimization, "Lead B" is developed with increased potency and a slight improvement in LE. The "Optimized C" compound represents a successful outcome where potency is significantly enhanced, and both LE and LLE are improved. This indicates that the modifications made to the molecule have resulted in more efficient binding and have achieved this without a concomitant increase in lipophilicity.
Biological Activity and Mechanistic Investigations in Vitro and Biochemical Focus
Enzyme Inhibition Studies
Other Enzyme Targets (e.g., Farnesyl Diphosphate Synthase, Phosphodiesterase III, UDP-N-acetylglucosamine-enolpyruvate reductase, ATP synthase)
Beyond kinases, the broader class of pyridazine (B1198779) derivatives has been investigated for activity against other enzyme targets. However, specific data for 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is limited.
Phosphodiesterase III: Pyridazine derivatives, in general, are known to inhibit phosphodiesterase (PDE) enzymes, including PDE-III. These enzymes are responsible for hydrolyzing cyclic nucleotides, and their inhibition can have various therapeutic effects.
There is currently a lack of specific in vitro inhibitory data for this compound or its close analogs against Farnesyl Diphosphate Synthase, UDP-N-acetylglucosamine-enolpyruvate reductase, and ATP synthase in the reviewed scientific literature.
Receptor Binding and Ligand-Target Interactions
While direct binding data for this compound is not extensively available for all targets, research on structurally related compounds provides insight into the potential interactions of the core imidazo[1,2-b]pyridazine (B131497) scaffold.
Direct binding studies for this compound on central benzodiazepine (B76468) receptors (CBRs) are not prominently featured in the scientific literature. However, structure-activity relationship (SAR) studies on the broader class of fused imidazopyridines indicate that substitutions on the heterocyclic ring system are critical for activity. Notably, one study on 2-arylimidazo[4,5-c]quinolines and related fused imidazopyridines found that while most derivatives with an unsubstituted isoxazolyl group acted as antagonists or inverse agonists, the 7-halo analogues specifically exhibited agonist activity at the benzodiazepine receptor. nih.gov Other research into different pyridazine-containing scaffolds, such as pyridazino[4,3-b]indoles, has also explored their ability to inhibit [3H]flunitrazepam binding to the CBR, further establishing the relevance of the pyridazine core in designing ligands for this receptor site. nih.gov
There is no specific data on the binding of this compound to γ-Hydroxybutyric Acid (GHB) binding sites. However, research has identified the closely related analogue, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, as a novel scaffold for ligands targeting the high-affinity GHB binding site. nih.gov This discovery stemmed from an investigation into the structural determinants of gabazine, a compound known to interact with both GABAA receptors and high-affinity GHB sites. nih.gov Analogues based on the 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold demonstrated relatively high affinity and significant selectivity for the GHB high-affinity sites over GABAA receptors. nih.gov
Table 1: Binding Affinity of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid Analogues for GHB High-Affinity Sites
| Compound | Substitution | Kᵢ (μM) for [³H]NCS-382 Binding |
|---|---|---|
| Analogue 1 | Unsubstituted | 0.19 |
| Analogue 2 | Various | 0.19 - 2.19 |
Data sourced from a study identifying a new class of ligands for high-affinity GHB binding sites. nih.gov
These findings highlight that the imidazo[1,2-b]pyridazine core is a viable template for developing selective ligands for GHB high-affinity sites, although the specific influence of a 7-chloro substituent and a 2-carboxylic acid group remains to be determined. nih.gov
Based on available scientific literature, there is no evidence describing the direct binding or interaction of this compound or other imidazo[1,2-b]pyridazine derivatives with the Tumor Necrosis Factor Receptor Type 1 (TNFR1). While some studies have investigated related heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) derivatives, for their ability to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), this is distinct from a direct interaction with the TNFR1 receptor. nih.govresearchgate.net
GABAA Receptor Agonists: The interaction of the imidazo[1,2-b]pyridazine scaffold with the GABAA receptor is closely linked to its affinity for the benzodiazepine binding site, which is an allosteric modulatory site on the receptor. mdpi.com As mentioned, 7-halo analogues of related fused imidazopyridines have been shown to act as agonists at this site. nih.gov Furthermore, the scaffold itself was investigated as a derivative of gabazine, which is a known GABAA receptor antagonist. nih.gov This suggests that modifications to the imidazo[1,2-b]pyridazine core can produce compounds with a range of activities at the GABAA receptor, from antagonism to agonism.
CXCR4: There is no available research in the scientific literature to suggest that this compound or related imidazo[1,2-b]pyridazine compounds engage with the CXCR4 receptor. The development of CXCR4 antagonists has focused on entirely different chemical scaffolds. mdpi.com
The imidazo[1,2-b]pyridazine scaffold has been evaluated for its potential as a core structure in developing imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. A study systematically synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives for their in vitro binding affinity to synthetic Aβ₁₋₄₀ aggregates. nih.govnih.gov The structure-activity relationship findings from this study revealed that a 2-(4′-Dimethylaminophenyl) moiety was a key feature for achieving high binding affinity. nih.gov While the specific 7-chloro derivative was not synthesized, the study did explore the impact of halogen substitutions at the 6-position.
Table 2: In Vitro Binding Affinities of 6-Substituted Imidazo[1,2-b]pyridazine Analogues to Aβ₁₋₄₀ Aggregates
| Compound | 6-Position Substituent | Kᵢ (nM) |
|---|---|---|
| Analogue 3 | -H | 49.3 ± 4.5 |
| Analogue 4 | -Cl | 38.6 ± 3.1 |
| Analogue 5 | -Br | 36.4 ± 2.9 |
| Analogue 6 | -I | 31.2 ± 2.5 |
| Analogue 7 | -SCH₃ | 11.0 ± 1.2 |
All analogues in this series contain a 2-(4′-Dimethylaminophenyl) group. Data adapted from studies on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.govnih.gov
The data indicates that halogen substitution at the 6-position is well-tolerated and results in moderate to high binding affinity. nih.gov The binding affinity generally increased with the size of the halogen. nih.gov Although this provides valuable insight, it is important to note the structural differences from this compound, namely the position of the chloro group (position 6 vs. 7) and the substituent at the 2-position (dimethylaminophenyl vs. carboxylic acid). nih.gov
Cellular Activity and Phenotypic Screening (In Vitro)
While specific in vitro cellular studies for this compound are not reported, the broader imidazo[1,2-b]pyridazine class has been the subject of extensive investigation, revealing a wide range of cellular activities. Various derivatives of this scaffold have been identified as potent inhibitors of several protein kinases, demonstrating effects in cellular assays.
For instance, different substituted imidazo[1,2-b]pyridazine analogues have been reported to act as:
Tyk2 JH2 Inhibitors: A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogues were identified as potent and selective Tyk2 JH2 ligands, with one lead compound showing an IC₅₀ of 817 nM in a human whole blood assay. nih.gov
CDK12/13 Inhibitors: Certain derivatives have been developed as potent inhibitors of cyclin-dependent kinases 12 and 13. These compounds demonstrated low nanomolar activity against CDK12 and showed antiproliferative effects in the human MDA-MB-231 triple-negative breast cancer cell line. digitellinc.com
ALK Inhibitors: Novel macrocyclic derivatives based on the imidazo[1,2-b]pyridazine scaffold were designed as inhibitors of anaplastic lymphoma kinase (ALK) and were shown to be effective against multiple drug-resistant mutants in cellular assays. nih.gov
BTK Inhibitors: An imidazo[1,2-b]pyridazine derivative was identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC₅₀ of 1.3 nM. nih.gov
These studies underscore the versatility of the imidazo[1,2-b]pyridazine scaffold as a template for developing potent and selective modulators of various cellular processes, particularly in the context of oncology and inflammatory diseases. The specific cellular activities of this compound, however, remain an area for future investigation.
Antiproliferative Activities in Cancer Cell Lines (e.g., A549, MCF-7, MM cell lines)
Derivatives of the imidazo[1,2-b]pyridazine class have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. These compounds have been investigated for their ability to inhibit the growth of both solid tumors and hematological malignancies.
Substituted imidazo[1,2-a]pyridine derivatives, a closely related scaffold, have shown cytotoxic effects against the human breast adenocarcinoma cell line MCF-7 . Certain steroidal hybrids of imidazo[1,2-a]pyridines were particularly effective against hormone-responsive MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range (3-4 μM) nih.gov.
In the context of lung cancer, the A549 human lung adenocarcinoma cell line has been used to evaluate the antiproliferative potential of related heterocyclic compounds. For instance, certain benzylidene hydantoins, which are also heterocyclic structures, have been shown to inhibit the proliferation of A549 cells mdpi.com. While specific data for this compound is not available, the broader class of imidazo[1,2-a]pyridines has been explored for its anticancer properties, with some derivatives showing activity against lung cancer cell lines researchgate.net.
Furthermore, the imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for developing inhibitors against malignancies such as multiple myeloma (MM) . Novel derivatives have been synthesized and evaluated for their activity against various MM cell lines, demonstrating the potential of this chemical class in targeting hematological cancers nih.gov.
Table 1: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Steroidal Imidazo[1,2-a]pyridines | MCF-7 | 3-4 μM | nih.gov |
| Imidazo[1,2-a]pyridine Derivatives | A549 | Activity Reported | researchgate.net |
| Imidazo[1,2-b]pyridazine Derivatives | MM Cell Lines | Activity Reported | nih.gov |
Antimicrobial Spectrum (e.g., Antiplasmodial, Antiviral, Antibacterial, Antifungal, Antituberculosis)
The imidazo[1,2-b]pyridazine core is a versatile scaffold that has been extensively explored for the development of agents targeting a wide range of pathogenic microorganisms.
Antiplasmodial Activity: Several imidazopyridazine analogues have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies have identified compounds with high potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of the parasite nih.gov. While some analogues showed compromised potency, others demonstrated significant antiplasmodial effects, indicating that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of new antimalarial drugs nih.govmdpi.commdpi.com.
Antiviral Activity: The antiviral potential of imidazo[1,2-a]pyridines has been investigated, with some derivatives showing high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) nih.gov. The substitution pattern on the imidazo[1,2-a]pyridine ring system was found to be crucial for the observed antiviral effects nih.gov.
Antibacterial and Antifungal Activities: The broad antimicrobial utility of the imidazo[1,2-b]pyridazine scaffold extends to bacteria and fungi. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives displayed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi nih.govresearchgate.net. Similarly, novel pyridazinone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria semanticscholar.org. Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus have also been evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans mdpi.com. The antibacterial activity of related imidazo[1,2-a]pyrimidine (B1208166) derivatives has also been documented, with some compounds showing potent inhibition of both Gram-positive and Gram-negative bacteria nih.gov.
Antituberculosis Activity: Derivatives of the related imidazo[1,2-a]pyridine scaffold have emerged as potent agents against Mycobacterium tuberculosis. SAR studies have led to the development of compounds with impressive activity against both replicating and non-replicating mycobacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains nih.gov. Benzohydrazide incorporated imidazo[1,2-b]pyridazine derivatives have also been synthesized and shown to exhibit good to potent anti-tubercular activity against the H37Rv strain of M. tuberculosis tsijournals.com. Furthermore, imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives have demonstrated remarkable activity against a panel of clinical isolates of M. tuberculosis ucl.ac.uk.
Table 2: Antimicrobial Spectrum of Imidazo[1,2-b]pyridazine and Related Derivatives
| Activity | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Antiplasmodial | Plasmodium falciparum (NF54, K1) | Potent activity against drug-sensitive and resistant strains. | nih.gov |
| Antiviral | Human Cytomegalovirus, Varicella-Zoster Virus | High therapeutic index reported for some derivatives. | nih.gov |
| Antifungal | Phytopathogenic fungi, Candida albicans, Cryptococcus neoformans | Broad-spectrum activity observed. | nih.govresearchgate.netmdpi.com |
| Antibacterial | Gram-positive and Gram-negative bacteria | Significant activity against various bacterial strains. | semanticscholar.orgnih.gov |
| Antituberculosis | Mycobacterium tuberculosis (H37Rv, MDR, XDR) | Potent activity against drug-sensitive and resistant strains. | nih.govtsijournals.comucl.ac.uk |
Cellular Pathway Modulation and Signal Transduction Analysis
The biological effects of imidazo[1,2-b]pyridazine derivatives are often rooted in their ability to modulate specific cellular signaling pathways. Research into this class of compounds has revealed interactions with key kinases and transcription factors involved in cell growth, proliferation, and inflammation.
A study on a novel imidazo[1,2-a]pyridine derivative demonstrated its ability to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines nih.gov. This suggests that compounds based on the imidazo-pyridine scaffold can interfere with critical inflammatory and survival pathways in cancer cells. The study indicated that the derivative suppressed these pathways, leading to reduced expression of inflammatory mediators nih.gov.
While direct evidence for this compound is not available, the broader family of imidazo[1,2-b]pyridazines has been investigated as inhibitors of various kinases. For example, they have been explored as potential inhibitors of kinases involved in cancer progression, highlighting the therapeutic potential of this scaffold in targeting dysregulated signaling pathways.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. In vitro ADME studies provide early insights into a compound's likely behavior in a biological system.
Metabolic Stability in Liver Microsomes (e.g., Human, Rat, Mouse)
The metabolic stability of a compound is a key factor influencing its in vivo half-life and oral bioavailability. Liver microsomes, which are rich in cytochrome P450 enzymes, are commonly used to assess the metabolic stability of drug candidates researchgate.netspringernature.comnih.gov.
Studies on related imidazo[1,2-a]pyridine analogues have shown that structural modifications can significantly improve metabolic stability. For instance, the introduction of specific substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring resulted in compounds with good microsomal stability in both human and mouse liver microsomes (t1/2 of 83 min and 63 min, respectively) nih.gov. Conversely, a study on piperazin-1-ylpyridazines revealed that some derivatives can be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as approximately 3 minutes nih.gov. This highlights the profound impact of substitution patterns on the metabolic fate of pyridazine-containing compounds.
Cell Permeability Studies (e.g., Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs nih.govnih.gov. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier nih.govnih.gov.
While specific Caco-2 permeability data for this compound is not publicly available, research on related compounds provides valuable insights. The permeability of compounds across the Caco-2 monolayer is a critical parameter for assessing oral bioavailability.
Considerations for Physicochemical Properties in Biological Systems
The physicochemical properties of a molecule, such as its solubility, lipophilicity, and ionization state, play a crucial role in its biological activity and pharmacokinetic profile. For instance, the aqueous solubility of a compound can significantly impact its absorption and distribution.
In the context of antiplasmodial imidazopyridazines, SAR studies have revealed that modifications aimed at improving solubility can sometimes compromise potency, and vice versa nih.gov. This delicate balance between activity and physicochemical properties is a key consideration in drug design. The introduction of a carboxylic acid functionality, as in this compound, is expected to influence its solubility and ionization state at physiological pH, which in turn would affect its interaction with biological targets and its ADME properties. The presence of the chloro substituent will also impact the electronic and lipophilic character of the molecule.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode of small molecule ligands, like 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, to a protein target of interest.
Molecular docking simulations are employed to predict how this compound fits within the binding site of a target protein. These simulations generate various possible binding poses and rank them based on scoring functions that estimate the binding affinity. nih.gov For the imidazo[1,2-b]pyridazine (B131497) scaffold, studies on related derivatives have shown that key interactions often involve hydrogen bonding. For instance, the nitrogen atoms within the fused ring system and the carboxylic acid group are potential hydrogen bond donors and acceptors. nih.gov
In studies of similar heterocyclic compounds, interactions with key amino acid residues in the protein's hinge region are frequently observed. nih.gov For example, docking studies on Tyk2 JH2 inhibitors with an imidazopyridazine core revealed hydrogen bonds forming between the ligand and the backbone of residues like Val690 and Lys642. nih.gov It is predicted that this compound would engage in similar interactions, utilizing its heterocyclic nitrogen atoms and carboxylic acid moiety to anchor itself within a target's active site. Other significant interactions often include hydrophobic contacts and π-π stacking with aromatic residues. researchgate.net
| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residue(s) | Significance |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine (B10760008), Arginine, Serine | Strong anchoring and specificity |
| Hydrogen Bond | Pyridazine (B1198779) Nitrogen | Hinge Region Backbone (e.g., Valine NH) | Crucial for kinase inhibition |
| Hydrophobic Interaction | Imidazopyridazine Core | Leucine, Isoleucine, Alanine | Stabilizes the complex |
| Halogen Bond | Chlorine at C7 | Carbonyl Oxygen, Serine OH | Enhances binding affinity and selectivity |
A detailed analysis of the active site pocket is crucial for understanding the structural basis of ligand binding. Computational tools allow for the visualization and characterization of the binding site's shape, volume, and electrostatic potential. For the imidazo[1,2-b]pyridazine scaffold, research has identified specific amino acids that are critical for binding. For example, in the context of Tyk2 kinase, residues such as Val690, Lys642, and Glu688 form a pocket that accommodates the ligand through a network of hydrogen bonds and hydrophobic interactions. nih.gov
The analysis would focus on how the specific substitutions on this compound—namely the chlorine atom at the 7-position and the carboxylic acid at the 2-position—interact with the residues lining the pocket. The chlorine atom can form halogen bonds or engage in hydrophobic interactions, potentially conferring selectivity for pockets containing suitable interacting partners. The carboxylic acid group is a strong interaction point, likely forming salt bridges with positively charged residues like lysine or arginine, or hydrogen bonds with polar residues. mdpi.com
| Protein Target | Key Interacting Residue | Observed Interaction with Ligand Scaffold | Reference Study Finding |
|---|---|---|---|
| Tyk2 JH2 Kinase | Val690 | Hydrogen bond with core nitrogen | Interaction with the hinge region is critical for binding. nih.gov |
| Tyk2 JH2 Kinase | Lys642 | Hydrogen bond with amide carbonyl | Contributes to anchoring the ligand near the gatekeeper residue. nih.gov |
| Human Serum Albumin | Lys199 | Salt bridge or hydrogen bond | Stabilizes the ligand-protein adduct. mdpi.com |
| Human Serum Albumin | Trp214 | Hydrophobic contacts | Contributes to overall binding stability. mdpi.com |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose and provides a more accurate model of the complex's behavior in a biological environment.
Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify which parts of the protein are flexible or rigid during the simulation. researchgate.net Significant fluctuations in residues within the binding site could indicate an unstable interaction, whereas minimal fluctuation suggests that the ligand has a stabilizing effect on the local protein conformation. Such simulations confirm whether the key interactions predicted by docking are maintained throughout the simulation period. nih.gov
| Metric | Description | Indication of a Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable value (e.g., < 4 Å) after an initial equilibration period. researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low fluctuation for residues in the binding pocket, indicating stable ligand contact. researchgate.net |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall shape is not disrupted by the ligand. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein over time. | High occupancy of key hydrogen bonds throughout the simulation. nih.gov |
MD simulations can be coupled with post-processing methods to calculate the binding free energy (ΔG_bind) of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. nih.gov
The MM/GBSA method calculates the binding free energy by summing the molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions) and the solvation free energy (polar and nonpolar contributions). nih.govfrontiersin.org This calculation is performed on snapshots taken from the MD trajectory, averaging the results to provide a final ΔG_bind value. A more negative value indicates a stronger binding affinity. researchgate.net This method allows for the decomposition of the total binding energy into contributions from individual residues, highlighting which interactions are most critical for the affinity of this compound. nih.gov
| Energy Component (kcal/mol) | Description | Example Value |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from van der Waals forces. | -45.5 |
| ΔE_ele (Electrostatic) | Energy from electrostatic interactions. | -20.1 |
| ΔG_pol (Polar Solvation) | Energy required to desolvate the polar parts of the molecules. | +30.8 |
| ΔG_nonpol (Nonpolar Solvation) | Energy from burying nonpolar surface area upon binding. | -5.2 |
| ΔG_bind (Total Binding Free Energy) | Sum of all components (ΔE_vdw + ΔE_ele + ΔG_solv). | -40.0 |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of this compound. These methods can be used to optimize the molecule's geometry, calculate its electrostatic potential surface, and determine the energies of its frontier molecular orbitals (HOMO and LUMO).
This information is valuable for rationalizing the molecule's reactivity and its ability to participate in different types of non-covalent interactions. For example, analysis of the electrostatic potential can identify the most likely sites for hydrogen bonding and electrostatic interactions. Furthermore, quantum calculations can be used to study intramolecular interactions, such as the hydrogen bond that may form between the carboxylic acid proton and a nearby nitrogen atom, which can influence the molecule's preferred conformation and its presentation to a protein binding site. mdpi.com These calculations provide fundamental parameters that can be used to refine the force fields employed in molecular docking and MD simulations, thereby increasing the accuracy of those predictions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.gov For aromatic compounds such as this compound, DFT calculations can provide valuable insights into various molecular properties and reactivity descriptors. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
DFT calculations are employed to determine these and other electronic parameters, which help in predicting the behavior of the molecule in chemical reactions and its interactions with biological targets. nih.gov For instance, the molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Key Electronic and Reactivity Parameters Obtainable from DFT Calculations
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity for electron donation; related to ionization potential. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity for electron acceptance; related to electron affinity. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Ionization Potential | IP | The energy required to remove an electron from a molecule. |
| Electron Affinity | EA | The energy released when an electron is added to a molecule. |
| Electronegativity | χ | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Dipole Moment | µ | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Prediction of pKa Values and Ionization States
The acid dissociation constant (pKa) is a fundamental property that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its pharmacokinetic profile, including solubility, membrane permeability, and binding to target proteins. mrupp.info For this compound, the carboxylic acid group is the primary acidic center.
Computational methods, often leveraging DFT in conjunction with solvation models like the Polarized Continuum Model (PCM), can predict pKa values with reasonable accuracy. rdd.edu.iqmdpi.com These calculations determine the Gibbs free energy change of the deprotonation reaction in a solvent, from which the pKa can be derived. mdpi.com The accuracy of these predictions depends on the chosen theoretical level and the proper consideration of molecular conformations. rdd.edu.iq
The acidity of the carboxylic group in this compound is influenced by the electron-withdrawing nature of the fused imidazopyridazine ring system and the chloro substituent. These effects stabilize the resulting carboxylate anion, which would theoretically lead to a lower pKa value compared to a simple aliphatic carboxylic acid. rdd.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
For a series of imidazo[1,2-b]pyridazine derivatives, QSAR models can be developed to predict their biological activity, such as inhibitory potency against a specific enzyme. nih.gov The process involves compiling a dataset of compounds with experimentally determined activities and calculating a range of molecular descriptors for each.
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Artificial Neural Networks (ANN) are then used to create an equation that correlates the descriptors with the activity. semanticscholar.org A robust QSAR model not only predicts the activity of new, untested compounds but also provides insights into the structural features that are crucial for the desired biological effect. The predictive power and reliability of the developed model are assessed through rigorous internal and external validation procedures. semanticscholar.org
Identification of Physicochemical Descriptors Correlating with Activity
The core of any QSAR model is the selection of relevant physicochemical descriptors that effectively capture the structural variations responsible for the differences in biological activity. These descriptors can be categorized based on the molecular properties they represent. For a compound like this compound and its analogs, these descriptors are calculated to quantify their structural and chemical features.
Table 2: Common Physicochemical Descriptors in QSAR Studies
| Descriptor Category | Examples | Description |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Describe the electronic aspects of the molecule, influencing electrostatic interactions. |
| Steric / Topological | Molecular weight, Molecular volume, Surface area, Shape indices | Describe the size and shape of the molecule, which are critical for receptor fitting. |
| Hydrophobic | LogP (Partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its ability to cross cell membranes. |
| Thermodynamic | Heat of formation, Hydration energy | Relate to the stability and solvation properties of the molecule. |
In studies of related heterocyclic compounds, properties like lipophilicity (LogP), molar refractivity (a measure of polarizability and volume), and electronic parameters have been shown to correlate with biological activity. semanticscholar.org Identifying which descriptors are most significant helps in understanding the mechanism of action and in designing new derivatives with enhanced potency.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for discovering new molecules with similar activity. nih.gov
For a series of active imidazo[1,2-b]pyridazine derivatives, a pharmacophore model can be generated by aligning the structures and identifying common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for binding to a biological target.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Large chemical databases containing millions of compounds are searched to find molecules that match the pharmacophore's spatial and chemical requirements. This in silico approach allows for the rapid and cost-effective identification of novel chemical scaffolds that are likely to be active, which can then be prioritized for synthesis and experimental testing. nih.gov This strategy has been successfully applied to discover and optimize inhibitors for various targets based on scaffolds related to imidazo[1,2-b]pyridazine.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry for the Imidazo[1,2-b]pyridazine (B131497) Scaffold
The development of efficient and environmentally friendly synthetic methodologies is crucial for the sustainable production of imidazo[1,2-b]pyridazine derivatives. Current synthetic strategies often rely on condensation reactions between α-bromoketones and 3-amino-6-halopyridazines. nih.gov While effective, these methods can involve harsh reagents and generate significant waste.
Future research will likely focus on several key areas to improve the synthesis of this scaffold:
Metal-Catalyzed Cross-Coupling Reactions: Recent advancements have highlighted the use of organometallic chemistry for both the preparation and functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net Techniques such as Sonogashira, Heck, Suzuki-Miyaura, and C-H activation offer powerful tools for creating diverse derivatives. researchgate.net Further exploration into novel catalysts and reaction conditions can lead to more efficient and selective syntheses.
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation significantly improves efficiency and reduces waste. researchgate.net MCRs, in particular, are recognized as a critical topic in green chemistry for generating structurally diverse molecules. rsc.org
Green Chemistry Approaches: The use of more benign solvents, such as water, and catalysts is a growing trend. rsc.orgacs.org For instance, a rapid, metal-free, and aqueous synthesis of related imidazo[1,2-a]pyridines has been reported, showcasing a significant improvement in green metrics. rsc.org Applying similar principles to the imidazo[1,2-b]pyridazine scaffold, such as using iodine as a low-cost and benign catalyst, could lead to more sustainable manufacturing processes. rsc.org A novel metal-complex-catalyst-free approach has recently been developed for a key intermediate in the synthesis of Risdiplam, demonstrating the feasibility of greener routes. nih.gov
Advanced Ligand Design Strategies Based on Mechanistic Insights and SAR
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of imidazo[1,2-b]pyridazine derivatives. These studies elucidate how chemical modifications to the scaffold influence biological activity.
Key strategies for future ligand design include:
Mechanistic-Based Design: A deep understanding of how these compounds interact with their biological targets at a molecular level is essential. Techniques like X-ray co-crystallography can reveal the precise binding mode of an inhibitor within a kinase's active site, providing a structural basis for rational design. nih.gov For example, solving the crystal structure of an early derivative with Haspin kinase confirmed its expected binding mode and guided further ligand optimization. nih.gov
Systematic SAR Exploration: Comprehensive SAR studies have been conducted on various imidazo[1,2-b]pyridazine series. For instance, in the pursuit of ligands for β-amyloid plaques, it was found that a 2-N,N-dimethylaminophenyl moiety was important for desirable binding affinities, while modifications at the 6-position were moderately tolerated. nih.gov Similarly, for Nek2 inhibitors, SAR analysis of imidazo[1,2-a]pyridines helped identify compounds with potent proliferation inhibitory activity. documentsdelivered.com Continued systematic exploration of different substitution patterns on the 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid core will be crucial for developing compounds with improved potency and selectivity.
Scaffold Hopping and Hybridization: These strategies involve modifying the core structure to discover novel chemical entities with improved properties. acs.orgnih.gov For example, replacing a pyrazole (B372694) ring with a pyridazine (B1198779) ring (scaffold hopping) and combining it with a 4-fluorophenyl group known for JNK1 inhibitory activity (hybridization) led to the design of new anticancer candidates. acs.org
The following table summarizes SAR findings for different imidazo[1,2-b]pyridazine derivatives:
| Target | Key Structural Feature for Activity | Position of Substitution | Reference |
|---|---|---|---|
| β-Amyloid Plaques | 2-N,N-dimethylaminophenyl moiety | Position 2 | nih.gov |
| Haspin Kinase | Indazole moiety for hydrogen bonds to hinge region | - | nih.gov |
| ALK Mutants | Macrocyclic imidazo[1,2-b]pyridazine structure | - | nih.gov |
| TRK Mutants | Specific substitutions on the imidazo[1,2-b]pyridazine core | - | nih.gov |
Identification of Undiscovered Biological Targets and Pathways
The imidazo[1,2-b]pyridazine scaffold has demonstrated activity against a wide range of biological targets, suggesting its potential to interact with newly discovered or less-studied pathways. researchgate.net
Current known targets for this chemotype include:
Protein Kinases: This is the most prominent target class, including Anaplastic lymphoma kinase (ALK), Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases 12/13 (CDK12/13), DYRKs, CLKs, and Haspin. nih.govnih.govnih.govnih.govnih.gov Derivatives have shown efficacy in overcoming resistance mutations in kinases like ALK. nih.gov
β-Amyloid Plaques: Certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding to Aβ plaques, relevant to Alzheimer's disease diagnostics. nih.gov
Protozoan Kinases: The scaffold has shown potent inhibition of kinases from parasites like Plasmodium falciparum and activity against Leishmania amazonensis, highlighting its potential in treating infectious diseases. nih.govnih.gov
Future research should aim to expand this target landscape. High-throughput screening of diverse imidazo[1,2-b]pyridazine libraries against broad panels of enzymes and receptors could unveil novel biological activities. The versatility of this scaffold makes it a promising starting point for developing inhibitors for newly validated disease targets. For instance, new pyrrolo[1,2-b]pyridazines have been investigated for their cytotoxic activity on various human tumor cell lines, suggesting potential applications in oncology. nih.gov
Development of Chemical Probes for Cellular Research
Chemical probes are small molecules used to study biological processes in living cells. The specific and potent nature of some imidazo[1,2-b]pyridazine derivatives makes them excellent candidates for development as chemical probes.
Future opportunities in this area include:
Probes for Target Validation: A highly selective inhibitor of a specific kinase, for example, can be used to probe the cellular function of that kinase and validate it as a drug target.
Imaging Agents: Derivatives that bind to specific targets, like the Aβ plaque binders, can be radiolabeled to create novel positron emission tomography (PET) radiotracers for in vivo imaging. nih.gov This would be invaluable for diagnosing diseases like Alzheimer's and monitoring therapeutic efficacy.
Functionalized Derivatives: Synthesizing derivatives of this compound with functional handles (e.g., alkynes, azides) would allow for their attachment to fluorescent dyes or affinity tags. These modified probes could be used in techniques like fluorescence microscopy and chemical proteomics to visualize target localization and identify binding partners within the cell. The functionalization of the imidazo[1,2-b]pyridazine core through methods like metal-catalyzed cross-coupling reactions is well-established, providing a clear path for creating such tools. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. mednexus.orgmdpi.com These technologies can be applied to imidazo[1,2-b]pyridazine research to accelerate progress and reduce costs.
Potential applications include:
Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new imidazo[1,2-b]pyridazine derivatives with desired properties, such as high potency against a specific target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com
Target Identification and Pathway Analysis: AI can analyze large biological datasets (genomics, proteomics) to identify novel potential targets for imidazo[1,2-b]pyridazine-based drugs and to understand the complex biological pathways they modulate. ijirt.org
Synthesis Planning: AI tools can assist chemists in designing more efficient synthetic routes to complex imidazo[1,2-b]pyridazine derivatives, leveraging the vast repository of known chemical reactions.
The integration of these computational approaches will enable a more data-driven and efficient exploration of the chemical space around the imidazo[1,2-b]pyridazine scaffold. ijirt.org
Challenges and Perspectives in Harnessing the Full Potential of the Imidazo[1,2-b]pyridazine Chemotype in Academic Research
Despite its significant promise, several challenges must be addressed to fully realize the therapeutic potential of the imidazo[1,2-b]pyridazine chemotype.
Key challenges include:
Selectivity: As many derivatives target the highly conserved ATP-binding site of kinases, achieving high selectivity against a specific kinase over others remains a significant hurdle. Poor selectivity can lead to off-target effects and toxicity.
Drug Resistance: As seen with many targeted therapies, cancer cells and pathogens can develop resistance to imidazo[1,2-b]pyridazine-based inhibitors through mutations in the target protein. nih.govnih.gov
Physicochemical Properties: Optimizing properties such as solubility, permeability, and metabolic stability is crucial for developing orally bioavailable drugs.
Future perspectives for overcoming these challenges involve:
Developing Allosteric Inhibitors: Targeting less conserved allosteric sites on proteins can lead to highly selective inhibitors.
Covalent Inhibitors: Designing compounds that form a permanent covalent bond with their target can provide increased potency and duration of action, and can be effective against resistance mutations. nih.gov
Combination Therapies: Combining imidazo[1,2-b]pyridazine-based drugs with other therapeutic agents can help overcome resistance and improve efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from pyridazine precursors. A palladium-catalyzed cross-coupling reaction is a key step, often optimized for yield by adjusting catalyst loading (e.g., Pd(PPh₃)₄) and reaction time. For example, chlorination at the 7-position can be achieved using POCl₃ under reflux, followed by carboxylation via a Suzuki-Miyaura coupling or nucleophilic substitution . Intermediate purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) is critical to isolate the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the chlorine and carboxylic acid groups. Solvent choice (e.g., DMSO-d₆) must avoid signal overlap with aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with a UV detector (λ = 254 nm) to assess purity (>95%). Mobile phase: 0.1% TFA in water/acetonitrile gradient .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode confirms the molecular ion peak (e.g., [M-H]⁻ at m/z 227.99) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Aqueous solubility is pH-dependent: the carboxylic acid group deprotonates above pH 4.5, enhancing solubility in basic buffers (e.g., PBS pH 7.4) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the imidazole ring, requiring storage at -20°C in anhydrous DMSO .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents at the 3-position of the imidazopyridazine core?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Ligands such as XPhos improve selectivity for bulky substituents .
- Solvent Effects : Compare polar aprotic solvents (DMF, NMP) for reaction kinetics. DMA at 80°C enhances nucleophilic substitution rates while minimizing side reactions .
- Time-Temperature Trade-offs : Use Design of Experiments (DoE) to balance reaction time (6–24 hours) and temperature (60–100°C) for optimal yield .
Q. How should researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentration ranges (1–10 mM) to evaluate kinase inhibition. pH adjustments (6.5–7.8) may modulate binding affinity due to protonation of the carboxylic acid group .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl at the 6-position) using molecular docking simulations (AutoDock Vina) to identify critical interactions with ATP-binding pockets .
Q. What strategies mitigate decomposition during scale-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and detect degradation byproducts (e.g., imidazole ring-opening) .
- Oxygen Sensitivity : Use inert gas (N₂ or Ar) purging during carboxylation steps to prevent oxidation of the pyridazine ring .
- Crystallization Optimization : Employ anti-solvent addition (water into DMSO) with controlled cooling rates to improve crystal purity and reduce amorphous content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
